Alentemol
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Overview
Description
Alentemol, also known by its developmental code name U-66444B, is a selective dopamine autoreceptor agonist. It was initially described as an antipsychotic but was never marketed. The compound has a chemical formula of C19H25NO and a molar mass of 283.415 g·mol−1 . This compound acts at presynaptic receptors to inhibit the release of dopamine, which has implications for its potential use in treating conditions like schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alentemol involves the reaction of 2,3-dihydro-1H-phenalen-5-ol with dipropylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Alentemol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study dopamine receptor interactions.
Biology: Studied for its effects on dopamine release and receptor activity.
Medicine: Investigated for potential use in treating schizophrenia and other dopamine-related disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting dopamine receptors
Mechanism of Action
Alentemol exerts its effects by selectively binding to dopamine autoreceptors, which are located on presynaptic neurons. By binding to these receptors, this compound inhibits the release of dopamine, thereby modulating dopamine levels in the brain. This mechanism is particularly relevant for conditions like schizophrenia, where dopamine dysregulation is a key factor .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine agonist used to treat Parkinson’s disease and hyperprolactinemia.
Pergolide: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Cabergoline: A dopamine agonist used to treat disorders associated with hyperprolactinemia.
Uniqueness of Alentemol
This compound’s uniqueness lies in its selective action on dopamine autoreceptors, which distinguishes it from other dopamine agonists that may have broader receptor activity. This selectivity could potentially reduce side effects and improve therapeutic outcomes for specific conditions .
Properties
CAS No. |
112891-97-1 |
---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol |
InChI |
InChI=1S/C19H25NO/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3 |
InChI Key |
TWUJBHBRYYTEDL-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
Canonical SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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